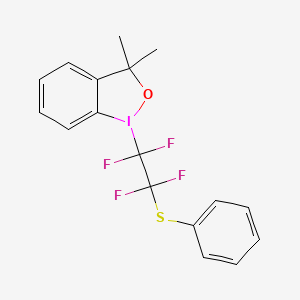

1-(Phenylsulfanyl tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

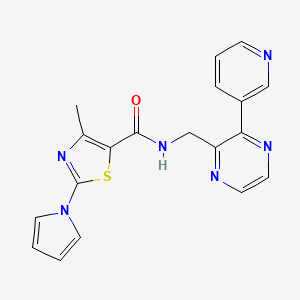

1-(Phenylsulfanyl tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole, also known as PhSO2CF2CF3-I, is a hypervalent iodine reagent used in organic synthesis. It is a white to light yellow solid with a molecular weight of 438.24 g/mol. PhSO2CF2CF3-I has been extensively studied due to its unique properties, which make it an excellent reagent for a variety of reactions.

Aplicaciones Científicas De Investigación

Synthesis and Reactions

- Preparation and Reactions with Alkynyltrimethylsilanes : A study by Zhdankin et al. (1996) detailed the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and their reactions with alkynyltrimethylsilanes, yielding alkynyliodonium triflates or (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates. The use of pyridine in these reactions selectively produced 1-alkynylbenziodoxoles (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Chemical Biology and Synthetic Applications

- Functionalized Perfluoroethyl Group for Chemical Biology : Matoušek et al. (2016) demonstrated the creation of hypervalent iodine reagents with a functionalized tetrafluoroethyl group based on 1,3-dihydro-3,3-dimethyl-1,2-benziodoxole scaffolds. These reagents were used in electrophilic fluoroalkylation reactions with various nucleophiles. A related λ(3) -iodane reagent showed potential for thiol bioconjugation in chemical biology (Matoušek, Václavík, Hajek, Charpentier, Blastik, Pietrasiak, Budinská, Togni, & Beier, 2016).

Radical Intermediates and Decomposition Studies

- Divalent Iodine Radical Intermediates : Dolenc and Plesničar (1997) explored 1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles and their decomposition, indicating the formation of iodanyl and tert-butylperoxyl radicals as primary decomposition steps. This provided insights into the radical intermediates involved in the thermolysis of these compounds (Dolenc & Plesničar, 1997).

Electrophilic Trifluoromethylation

- Trifluoromethylation in Peptides : Capone et al. (2008) utilized electrophilic trifluoromethylating benziodoxole reagents to selectively attach CF3 groups to cysteine side chains in peptides. This process, which did not affect other functional groups in the substrates, highlights the specificity and potential applications in medicinal chemistry (Capone, Kieltsch, Flögel, Lelais, Togni, & Seebach, 2008).

Photocuring and Photoinitiating Systems

- Photocured Samples and Photoinitiating Systems : Yang, Shi, and Nie (2015) studied the benzophenone/1,3-benzodioxole photoinitiating system, focusing on the reasons behind the yellowness in photocured samples. Their findings, based on various spectroscopic analyses, provided insights into the photoreaction products and the contributing factors to the yellowness of the cured samples, impacting the application in photocuring fields (Yang, Shi, & Nie, 2015).

Propiedades

IUPAC Name |

3,3-dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)-1λ3,2-benziodoxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F4IOS/c1-15(2)13-10-6-7-11-14(13)22(23-15)16(18,19)17(20,21)24-12-8-4-3-5-9-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHPPSKPTUHVQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(F)(F)SC3=CC=CC=C3)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F4IOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)

![N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2538536.png)

![Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2538540.png)

![3-butyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)